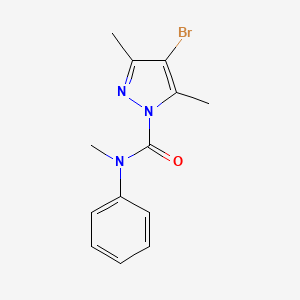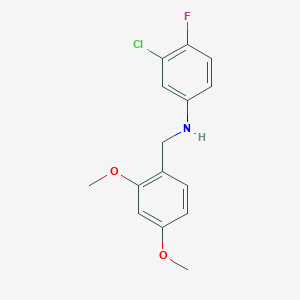
4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide, also known as MNPA, is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of benzamides and has a molecular formula of C16H14N4O4.
科学的研究の応用
4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide has been studied for its potential applications in various scientific research fields such as neuroscience, cancer research, and drug discovery. In neuroscience, 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide has been shown to act as a selective inhibitor of the dopamine transporter, which is a key target for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). In cancer research, 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis, which makes it a promising candidate for the development of anticancer drugs. In drug discovery, 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide has been used as a lead compound for the design and synthesis of novel benzamide derivatives with improved pharmacological properties.
作用機序
4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide exerts its effects by binding to the dopamine transporter and inhibiting the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can improve cognitive function and reduce symptoms of neurological disorders such as Parkinson's disease and ADHD. 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide also induces apoptosis in cancer cells by activating the caspase pathway, which leads to cell death.
Biochemical and Physiological Effects:
4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide has been shown to have a number of biochemical and physiological effects. In the brain, 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide increases dopamine levels, which can improve cognitive function and reduce symptoms of neurological disorders such as Parkinson's disease and ADHD. In cancer cells, 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide induces apoptosis, which leads to cell death and inhibits the growth of cancer cells.
実験室実験の利点と制限
One advantage of using 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide in lab experiments is its selectivity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological processes. Another advantage is its potential applications in cancer research and drug discovery. However, one limitation of using 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide is its relatively low potency compared to other dopamine transporter inhibitors, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for the study of 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide. One direction is the development of novel benzamide derivatives with improved pharmacological properties for the treatment of neurological disorders and cancer. Another direction is the investigation of the molecular mechanisms underlying the effects of 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide on dopamine transport and apoptosis. Additionally, further studies are needed to determine the safety and efficacy of 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide in vivo and its potential applications in clinical settings.
合成法
4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide can be synthesized by reacting 4-methoxy-3-nitrobenzoic acid with 4-pyridinemethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain pure 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide.
特性
IUPAC Name |
4-methoxy-3-nitro-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-21-13-3-2-11(8-12(13)17(19)20)14(18)16-9-10-4-6-15-7-5-10/h2-8H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMGNNYADPNHDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-nitro-N-(pyridin-4-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetic acid](/img/structure/B5780518.png)
![2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5780521.png)



![3-(2-ethoxyphenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B5780551.png)
![3-(4-chlorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5780556.png)

![{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5780577.png)


![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5780584.png)
![N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5780592.png)